2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol
Description
2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol is a complex organic compound that features a benzimidazole moiety linked to a phenol group. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Properties
IUPAC Name |
2-[[(1-butylbenzimidazol-2-yl)amino]methyl]-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-3-4-11-22-17-8-6-5-7-16(17)21-19(22)20-13-15-12-14(2)9-10-18(15)23/h5-10,12,23H,3-4,11,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUGFYFTGCCRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol typically involves the condensation of 1-butyl-1H-benzimidazole with 4-methylphenol under specific conditions. One common method includes:
Condensation Reaction: The reaction between 1-butyl-1H-benzimidazole and 4-methylphenol in the presence of a suitable catalyst, such as phosphoric acid or polyphosphoric acid.
Reaction Conditions: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The benzimidazole moiety can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated or acylated phenol derivatives.
Scientific Research Applications
2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The phenol group may also contribute to the compound’s activity by participating in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-butyl-1H-benzimidazole: Shares the benzimidazole core but lacks the phenol group.
4-methylphenol: Contains the phenol group but lacks the benzimidazole moiety.
2-phenylbenzimidazole: Similar structure but with a phenyl group instead of a butyl group.
Uniqueness
2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol is unique due to the combination of the benzimidazole and phenol groups, which may confer distinct biological and chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
